molecular formula C17H17ClN2O3 B11632105 (1Z)-2-(4-chlorophenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide

(1Z)-2-(4-chlorophenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide

Cat. No.: B11632105
M. Wt: 332.8 g/mol
InChI Key: RMXODHSIBMGBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-2-(4-chlorophenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a methylphenoxy group, and an ethanimidamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4-chlorophenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime. This intermediate is then reacted with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(4-chlorophenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1Z)-2-(4-chlorophenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-2-(4-chlorophenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(4-bromophenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide
  • (1Z)-2-(4-fluorophenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide
  • (1Z)-2-(4-iodophenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide

Uniqueness

(1Z)-2-(4-chlorophenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chlorophenyl group, in particular, may enhance its reactivity and interaction with biological targets compared to its bromine, fluorine, or iodine analogs.

This detailed article provides a comprehensive overview of (1Z)-2-(4-chlorophenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C17H17ClN2O3/c1-12-2-8-15(9-3-12)22-11-17(21)23-20-16(19)10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H2,19,20)

InChI Key

RMXODHSIBMGBRN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.